molecular formula C6H10N4S B13258726 5-(Aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol

5-(Aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B13258726
M. Wt: 170.24 g/mol
InChI Key: OUWXYTANRQTXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl isothiocyanate with hydrazine hydrate, followed by the addition of formaldehyde and ammonium chloride to form the triazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the overall efficiency of the process. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenated compounds and strong bases such as sodium hydride are often used in substitution reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

5-(Aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or polymer additives.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring and thiol group are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropyl-4H-1,2,4-triazole-3-thiol: Lacks the aminomethyl group, which may affect its reactivity and biological activity.

    5-(Aminomethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Contains a phenyl group instead of a cyclopropyl group, which can influence its chemical properties and applications.

Uniqueness

5-(Aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the aminomethyl and cyclopropyl groups. These groups enhance its reactivity and potential for forming various derivatives, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C6H10N4S

Molecular Weight

170.24 g/mol

IUPAC Name

3-(aminomethyl)-4-cyclopropyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C6H10N4S/c7-3-5-8-9-6(11)10(5)4-1-2-4/h4H,1-3,7H2,(H,9,11)

InChI Key

OUWXYTANRQTXTO-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=NNC2=S)CN

Origin of Product

United States

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